molecular formula C12H14N2O B13101482 4-(6-Formylpyridin-2-yl)hexanenitrile

4-(6-Formylpyridin-2-yl)hexanenitrile

Cat. No.: B13101482
M. Wt: 202.25 g/mol
InChI Key: OWBQOKCJYVOSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Formylpyridin-2-yl)hexanenitrile is a chemical compound with the molecular formula C12H14N2O. It is known for its unique structure, which includes a pyridine ring substituted with a formyl group and a hexanenitrile chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Formylpyridin-2-yl)hexanenitrile typically involves the reaction of 6-formylpyridine with a suitable hexanenitrile derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(6-Formylpyridin-2-yl)hexanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Formylpyridin-2-yl)hexanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Formylpyridin-2-yl)hexanenitrile involves its interaction with specific molecular targets and pathways. The formyl group and nitrile moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in modulation of enzymatic activity, alteration of cellular pathways, and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Formylpyridin-2-yl)hexanenitrile is unique due to its specific combination of a pyridine ring with a formyl group and a hexanenitrile chain.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(6-formylpyridin-2-yl)hexanenitrile

InChI

InChI=1S/C12H14N2O/c1-2-10(5-4-8-13)12-7-3-6-11(9-15)14-12/h3,6-7,9-10H,2,4-5H2,1H3

InChI Key

OWBQOKCJYVOSMV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC#N)C1=CC=CC(=N1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.